molecular formula C13H16BrNO3 B13980474 Methyl 4-bromo-3-(morpholinomethyl)benzoate

Methyl 4-bromo-3-(morpholinomethyl)benzoate

Cat. No.: B13980474
M. Wt: 314.17 g/mol
InChI Key: FCZLHHYYMDTNSA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(morpholinomethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a morpholinomethyl group at the 3-position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(morpholinomethyl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 4-position. This is followed by a nucleophilic substitution reaction where the bromine atom is replaced by a morpholinomethyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(morpholinomethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or other halides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 4-bromo-3-(morpholinomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-(morpholinomethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the morpholinomethyl group can enhance the compound’s ability to bind to specific molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: This compound lacks the morpholinomethyl group and has different chemical properties and applications.

    Methyl 4-(bromomethyl)benzoate: Similar to Methyl 4-bromo-3-(morpholinomethyl)benzoate but without the morpholinomethyl group, leading to different reactivity and uses.

    Methyl 4-bromo-3-methylbenzoate: This compound has a methyl group instead of a morpholinomethyl group, resulting in distinct chemical behavior.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the morpholinomethyl group. This combination imparts specific chemical properties and reactivity, making it valuable for certain applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

methyl 4-bromo-3-(morpholin-4-ylmethyl)benzoate

InChI

InChI=1S/C13H16BrNO3/c1-17-13(16)10-2-3-12(14)11(8-10)9-15-4-6-18-7-5-15/h2-3,8H,4-7,9H2,1H3

InChI Key

FCZLHHYYMDTNSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CN2CCOCC2

Origin of Product

United States

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